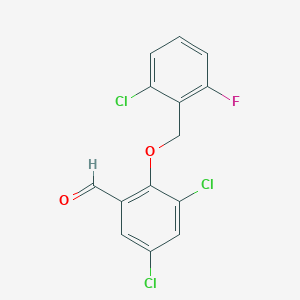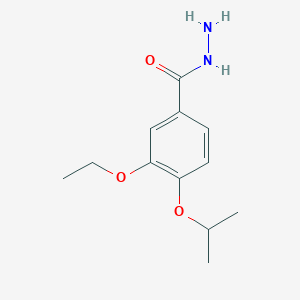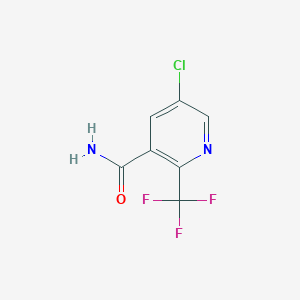
5-Chloro-2-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethyl)nicotinamide: is an organic compound with the molecular formula C7H4ClF3N2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinamide can be achieved through several methods. One common approach involves the trifluoromethylation of 2-chloropyridine using a manganese catalyst and sodium trifluoromethanesulfonate . Another method includes the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Catalysts: Palladium-based catalysts are frequently employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-2-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides and pesticides. Its chemical properties make it effective in targeting specific biological pathways in pests and weeds.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)nicotinamide is unique due to the presence of both chlorine and trifluoromethyl groups on the nicotinamide ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H4ClF3N2O |
|---|---|
Molekulargewicht |
224.57 g/mol |
IUPAC-Name |
5-chloro-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H4ClF3N2O/c8-3-1-4(6(12)14)5(13-2-3)7(9,10)11/h1-2H,(H2,12,14) |
InChI-Schlüssel |
MRQWXPBPRRRFET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)N)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
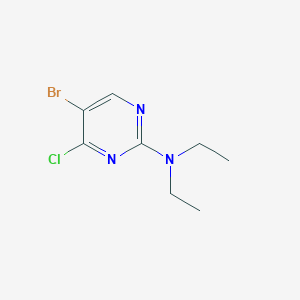
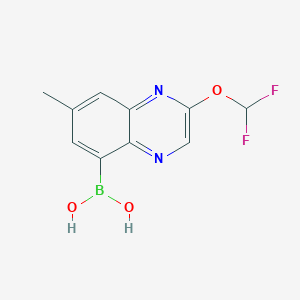
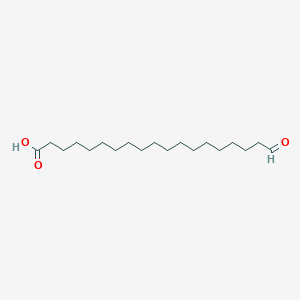
![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)

![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
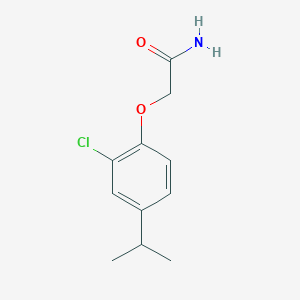
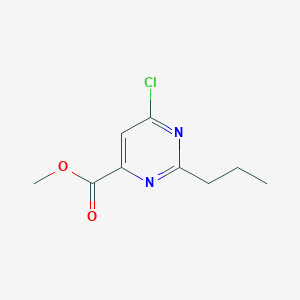

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
